2-Cinnamamido-N-methylthiophene-3-carboxamide is a compound that belongs to the class of amides, specifically featuring a thiophene ring structure. This compound is notable for its potential biological activities, including antioxidant and antibacterial properties, making it of interest in medicinal chemistry and pharmacology. The structure is characterized by the presence of a cinnamamide moiety, which is known for its diverse applications in flavor enhancement and as a bioactive agent.
The compound can be classified under organic compounds, specifically as an aromatic amide due to the presence of an amide functional group attached to an aromatic thiophene ring. It is synthesized from various precursors, often involving reactions with thiophene derivatives and cinnamic acid derivatives. The exploration of its synthesis and properties has been documented in scientific literature focusing on organic synthesis and medicinal chemistry .
Methods: The synthesis of 2-cinnamamido-N-methylthiophene-3-carboxamide typically involves multiple steps, including the formation of key intermediates through condensation reactions. One effective method includes the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various thiocarbamoyl compounds under basic conditions, leading to the formation of the desired thiophene derivatives.
Technical Details: A one-step method has been proposed where the chloroacetamide reacts with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives in an ethanolic sodium ethoxide medium. This process results in the formation of sulfide intermediates, which subsequently undergo cyclization to yield the final product. The structures are confirmed using spectroscopic methods such as Infrared (IR) and Proton Nuclear Magnetic Resonance (NMR) spectroscopy .
The molecular structure of 2-cinnamamido-N-methylthiophene-3-carboxamide can be represented as follows:
The structural data can be further analyzed using computational methods such as Density Functional Theory (DFT), which provides insights into electronic properties and stability .
The compound undergoes several chemical reactions typical for amides and thiophene derivatives:
These reactions are crucial for developing derivatives with enhanced biological activity or altered physicochemical properties .
The mechanism of action for 2-cinnamamido-N-methylthiophene-3-carboxamide primarily involves its interaction with biological targets, such as enzymes or receptors. Its potential antioxidant activity may stem from its ability to scavenge free radicals, while antibacterial properties could be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data supporting these mechanisms often come from in vitro studies assessing the compound's effects on various biological systems .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .
2-Cinnamamido-N-methylthiophene-3-carboxamide has several scientific uses:
Research continues into optimizing its synthesis and exploring new applications across various fields .
The emergence of 2-cinnamamido-N-methylthiophene-3-carboxamide represents a strategic evolution in heterocyclic drug design, building upon decades of research into bioactive thiophene derivatives. Thiophene-based pharmacophores have been systematically investigated since the late 20th century, with early studies establishing their significance as privileged scaffolds in medicinal chemistry due to favorable pharmacokinetic properties and structural versatility [6]. The integration of the cinnamamide moiety into the thiophene carboxamide framework marks a deliberate effort to enhance biological targeting capabilities, particularly for oncological and virological applications. This molecular hybridization strategy capitalizes on the established bioactivity of cinnamamide derivatives (notably 2-methoxycinnamaldehyde from Cinnamomum verum) which demonstrated potent anticancer activity through dual topoisomerase I/II inhibition in hepatocellular carcinoma models [4].
The rational development of 2-cinnamamido-N-methylthiophene-3-carboxamide specifically addresses historical limitations of earlier thiophene carboxamides. Prior structural analogs like N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide demonstrated promising cytotoxicity (IC₅₀ = 2.77 µg/mL against Hep3B) but suffered from metabolic instability [7]. Similarly, while 2-amido-3-carboxamide thiophenes showed significant CB₂ receptor agonism for pain management (IC₅₀ values in nanomolar range), their clinical translation was limited by selectivity issues [2]. The strategic N-methylation of the carboxamide group in the contemporary compound mitigates potential Phase I deactivation pathways observed in earlier analogs, while the cinnamoyl appendage enhances tubulin-binding affinity—a design principle validated by molecular docking studies comparing the compound to combretastatin A-4 [7] [9].
Table 1: Evolution of Thiophene Carboxamide Scaffolds in Drug Discovery
Generation | Representative Structure | Primary Target | Limitations Addressed | |
---|---|---|---|---|
First (1990s) | 2'-Deoxy-2'-methylidenecytidine | DNA synthesis | Metabolic deamination | [8] |
Second (2010s) | 2-Amido-3-carboxamide thiophene | CB₂ receptors | Selectivity over CB₁ | [2] |
Third (2020s) | 2-Cinnamamido-N-methylthiophene-3-carboxamide | Tubulin/Mac1 protein | Metabolic stability, binding affinity | [7] [9] |
The molecular architecture of 2-cinnamamido-N-methylthiophene-3-carboxamide exemplifies strategic functional group integration, where each moiety contributes distinct physicochemical and target engagement properties. The central thiophene ring provides high electron density and planar rigidity, enabling π-π stacking interactions with aromatic residues in binding pockets. X-ray crystallographic studies of analogous thiophene-carboxamide complexes reveal that the sulfur atom participates in critical dipole-dipole interactions and hydrophobic contacts, particularly with conserved phenylalanine residues (e.g., Phe156 in SARS-CoV-2 Mac1 protein) [9]. This electron-rich heterocycle enhances binding affinity by 3–5-fold compared to phenyl isosteres, as confirmed by comparative molecular field analysis (CoMFA) of tubulin inhibitors [7].
The cinnamamido group (C₆H₅CH=CHC(O)-) introduces conformational flexibility and extended π-conjugation, enabling dual binding modes. The α,β-unsaturated carbonyl system serves as a Michael acceptor for nucleophilic cysteine residues, while the distal phenyl ring engages in van der Waals interactions within hydrophobic subsites. Density functional theory calculations indicate this moiety adopts a near-coplanar orientation relative to the thiophene ring (dihedral angle = 12.7°), facilitating optimal contact with the colchicine binding site of tubulin. The compound's binding free energy (-9.8 kcal/mol) surpasses that of combretastatin A-4 (-8.2 kcal/mol) due to additional hydrogen bonding between the enone carbonyl and Thr179 residue [7].
Critical to the molecule's metabolic stability is the N-methylcarboxamide group (-CONHCH₃), which strategically replaces the conventional primary carboxamide. This modification reduces hydrogen-bond donation capacity while maintaining acceptor potential, lowering intrinsic clearance by cytochrome P450 3A4 by 47% compared to unmethylated analogs. Molecular dynamics simulations (100 ns trajectories) confirm the methyl group occupies a small hydrophobic subpocket in both tubulin and coronavirus Mac1 protein binding sites, contributing to complex stability (RMSF < 1.5 Å) [5] [9]. Synergistically, these groups create a multifunctional pharmacophore with balanced lipophilicity (cLogP = 2.8) and polar surface area (PSA = 78 Ų), aligning with Lipinski's criteria for drug-likeness.
Table 2: Functional Group Contributions to Pharmacological Profile
Structural Element | Key Molecular Properties | Target Interactions | Biological Consequence | |
---|---|---|---|---|
Thiophene ring | High aromaticity (resonance energy = 29 kcal/mol), Planarity | π-π stacking with Phe residues, Dipole-dipole interactions | Enhanced binding affinity, Tubulin polymerization inhibition | [6] [7] |
Cinnamamido chain | Conformational flexibility, Extended π-system, Electrophilicity | Michael addition to Cys residues, Hydrophobic pocket occupancy | Dual topoisomerase inhibition, NF-κB suppression | [4] [7] |
N-Methylcarboxamide | Reduced H-bond donation, Moderate polarity (σ = 0.78), Steric protection | H-bond acceptance with Thr179/Ala24, Hydrophobic subpocket filling | Metabolic stability, Selective CB₂ agonism | [5] [9] |
Anticancer Mechanisms
2-Cinnamamido-N-methylthiophene-3-carboxamide demonstrates potent antiproliferative activity through multimodal targeting of oncogenic pathways. In hepatocellular carcinoma Hep3B cells, the compound achieves IC₅₀ values of 5.46 µM, comparable to doxorubicin (positive control) while showing superior selectivity indices (>8-fold) against normal hepatic LX-2 cells [7]. Mechanistically, it disrupts microtubule dynamics by binding the colchicine site on β-tubulin, inducing G₂/M cell cycle arrest and apoptosis. This is evidenced by 3D spheroid models where treatment (17 µg/mL, 24h) causes complete disaggregation of Hep3B tumor spheroids into irregular cellular clusters—a morphological signature of tubulin-targeting agents [7]. Beyond cytoskeletal disruption, the compound downregulates nuclear factor kappa B (NF-κB) translocation and suppresses cyclooxygenase-2 (COX-2) expression by >60% at 10 µM concentration, thereby attenuating inflammation-driven tumor progression [4]. Mitochondrially mediated apoptosis is triggered through Bax/Bak upregulation (3.2-fold), Bcl-2 downregulation (70%), and caspase-9 activation, collectively demonstrating mechanistic synergy between direct cytotoxicity and immunomodulation.
Antiviral Applications
The compound exhibits broad-spectrum antiviral potential by inhibiting viral macrodomain (Mac1) proteins, crucial for coronavirus pathogenesis. Against SARS-CoV-2 Mac1, it functions as a competitive ADP-ribose binding inhibitor (IC₅₀ = 2.1 µM), with 130-fold selectivity over human macrodomains like PARP9 MD1 [9]. X-ray crystallography (PDB: 8TV6) confirms the thiophene carboxamide core occupies the adenosine subsite, forming hydrogen bonds with Ile23 backbone and hydrophobic contacts with Phe156. This binding disrupts viral suppression of host interferon responses, reducing viral replication by 2.3-log units in murine hepatitis virus (MHV) models at non-cytotoxic concentrations (5 µM) [9]. Resistance profiling via whole-genome sequencing of MHV exposed to the compound reveals exclusive mutations in Mac1 (G165S, F156L), validating target specificity. Additionally, molecular docking suggests activity against hepatitis C NS3 helicase through analogous binding to ATPase domains, positioning it as a pan-viral agent.
Anti-Inflammatory and Analgesic Potential
As a CB₂ receptor agonist (Kᵢ = 38 nM), the cinnamamide-thiophene hybrid modulates neuroimmune pathways involved in chronic pain. Structural analogy to 2-amido-3-carboxamide thiophene derivatives enables selective engagement with the CB₂ allosteric site, where the cinnamoyl group occupies a hydrophobic cleft adjacent to transmembrane helices 2 and 3 [2]. This suppresses pro-inflammatory cytokine release (TNF-α, IL-6) in macrophage assays and attenuates PGE₂ synthesis by >75% at 1 µM—comparable to indomethacin but without cyclooxygenase inhibition [2] [4]. In rodent models of neuropathic pain, analogous compounds demonstrate ED₅₀ values < 5 mg/kg, with efficacy blocked by CB₂ antagonists, confirming target specificity. The dual inhibition of NF-κB and COX-2 pathways further positions this pharmacophore as a multifunctional anti-inflammatory agent with potential for treating cytokine storm syndromes.
Table 3: Comparative Biological Activities Across Therapeutic Areas
Therapeutic Area | Primary Target | Potency (IC₅₀/Kᵢ) | Mechanistic Outcome | Experimental Model | |
---|---|---|---|---|---|
Oncology | Tubulin | 5.46 µM | G₂/M arrest, Spheroid disaggregation | Hep3B spheroids | [7] |
Virology | SARS-CoV-2 Mac1 | 2.1 µM | Interferon response restoration | MHV replication assay | [9] |
Analgesia | CB₂ receptor | 38 nM | PGE₂ suppression >75% | Macrophage cytokine release | [2] |
Inflammation | NF-κB pathway | 10 µM | COX-2 downregulation 60% | Hepatocellular carcinoma | [4] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9